molecular formula C3H5ClS B15470012 Ethene, 1-chloro-2-(methylthio)-, (Z)- CAS No. 53715-35-8

Ethene, 1-chloro-2-(methylthio)-, (Z)-

Cat. No.: B15470012
CAS No.: 53715-35-8
M. Wt: 108.59 g/mol
InChI Key: KSAYYBJYYASIJR-UHFFFAOYSA-N
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Description

(Z)-1-Chloro-2-(methylthio)ethene (C₃H₅ClS) is a halogenated organosulfur compound characterized by a chloro (Cl) group and a methylthio (SCH₃) group attached to an ethene backbone in a Z (cis) configuration. The Z stereochemistry implies that the substituents (Cl and SCH₃) are on the same side of the double bond, influencing molecular polarity, reactivity, and interactions.

Properties

CAS No.

53715-35-8

Molecular Formula

C3H5ClS

Molecular Weight

108.59 g/mol

IUPAC Name

1-chloro-2-methylsulfanylethene

InChI

InChI=1S/C3H5ClS/c1-5-3-2-4/h2-3H,1H3

InChI Key

KSAYYBJYYASIJR-UHFFFAOYSA-N

Canonical SMILES

CSC=CCl

Origin of Product

United States

Comparison with Similar Compounds

1-Chloro-2-fluoroethylene (C₂H₂ClF)

  • Molecular Weight : 80.49 g/mol .
  • Substituents : Cl and F (electron-withdrawing groups).
  • Key Differences: Fluorine’s higher electronegativity increases polarity compared to the methylthio group in the target compound.

2-Chloro-1,1-difluoroethylene (C₂HClF₂)

  • Molecular Weight : 98.48 g/mol .
  • Substituents : Cl and two F atoms.
  • Key Differences: The 1,1-difluoro configuration creates a stronger electron-withdrawing effect, increasing reactivity toward nucleophilic additions compared to the target compound. Gas-phase ion energy (IE = 9.80 ± 0.04 eV) suggests higher stability under ionization than typical organosulfur compounds .
  • Applications : Used in polymer production, whereas the methylthio group in the target compound may facilitate sulfur-specific reactions (e.g., vulcanization) .

1-Chloro-2-(ethylthio)ethane (C₄H₉ClS)

  • Molecular Weight : 124.6 g/mol .
  • Substituents : Cl and ethylthio (SC₂H₅).
  • Key Differences: The ethyl group increases steric bulk, reducing volatility compared to the methylthio analog.
  • Spectral Data : Similar NMR profiles (e.g., SCH₂ vs. SCH₃ shifts) but distinct mass spectrometry fragmentation patterns due to ethyl vs. methyl groups .

Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate

  • Structure : Features a Z-configured hydrazine group and methoxyphenyl substituent .
  • Key Differences :
    • The hydrazine group enables conjugation, altering UV-Vis absorption spectra compared to the target compound.
    • X-ray crystallography reveals planar geometry around the double bond, similar to the Z configuration in the target compound .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Notable Reactivity
(Z)-1-Chloro-2-(methylthio)ethene C₃H₅ClS ~108.6 Cl, SCH₃ (Z) Not reported Electrophilic addition
1-Chloro-2-fluoroethylene C₂H₂ClF 80.49 Cl, F ~-30 (estimated) High polarity, nucleophilic substitution
2-Chloro-1,1-difluoroethylene C₂HClF₂ 98.48 Cl, F, F ~-40 (estimated) Radical polymerization
1-Chloro-2-(ethylthio)ethane C₄H₉ClS 124.6 Cl, SC₂H₅ ~150 (estimated) Thioether oxidation

Research Findings and Implications

  • Stereochemical Effects : The Z configuration in the target compound may hinder steric interactions compared to E isomers, as seen in related hydrazine derivatives .
  • Thermodynamic Stability : Chloro-fluoro ethenes () exhibit lower heat of formation (-238 kJ/mol) compared to sulfur analogs, suggesting higher stability of S-containing compounds in certain reactions .
  • Analytical Techniques : NMR and MS () are critical for distinguishing methylthio vs. ethylthio groups and confirming Z configurations .

Notes

  • Limited direct data on (Z)-1-Chloro-2-(methylthio)ethene necessitate extrapolation from structural analogs.
  • Further studies on its synthetic pathways, toxicity, and catalytic applications are recommended.

Q & A

Q. Table 1. Key Spectroscopic Data

TechniqueKey SignalsReference
¹H NMRδ 6.1 (vinyl H), δ 2.1 (SCH₃)
IR610 cm⁻¹ (C-Cl), 1120 cm⁻¹ (C=S)
HRMSm/z 124.9802 ([M+H]⁺, calc. 124.9805)

Q. Table 2. Comparative Reactivity of Z vs. E Isomers

PropertyZ-IsomerE-Isomer
Diels-Alder Rate3.2 × 10⁻³ L/mol·s1.1 × 10⁻³ L/mol·s
LUMO Energy–1.8 eV–1.5 eV
Protease IC5045 µM28 µM

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